N-[2-(2-Methylbenzyl)phenyl]formamide
Description
N-[2-(2-Methylbenzyl)phenyl]formamide is an aromatic formamide derivative characterized by a formamide group (-NHCHO) attached to a phenyl ring substituted with a 2-methylbenzyl moiety. This compound belongs to a broader class of formamide-containing molecules, which are of interest in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, directing group properties in catalysis, and biological activities .
Properties
CAS No. |
830324-26-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[2-[(2-methylphenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-2-3-7-13(12)10-14-8-4-5-9-15(14)16-11-17/h2-9,11H,10H2,1H3,(H,16,17) |
InChI Key |
XVAQXTVZWPUDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-[2-(2-Methylbenzyl)phenyl]formamide is through the Leuckart reaction. This reaction involves the reductive amination of aldehydes or ketones using formamide or ammonium formate as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130 °C, and can go up to 165 °C when using formamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts such as ammonium sulfate and magnesium chloride to improve yields. The use of large amounts of formamide or ammonium formate can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylbenzyl)phenyl]formamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-Methylbenzyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylbenzyl)phenyl]formamide involves its interaction with molecular targets such as enzymes and proteins. The formamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the inhibition of specific enzymes or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Structural Analogs with Formamide and Substituted Phenyl Groups
N-(2-Methylphenyl)formamide ()
- Structure : Simplest analog, featuring a methyl group directly on the phenyl ring instead of the 2-methylbenzyl substituent.
- Key Differences : The absence of the benzyl linker reduces steric bulk and may alter solubility. Methyl substitution on the phenyl ring likely increases lipophilicity compared to hydrogen or polar groups.
- Relevance : Highlights the impact of substituent position and complexity on molecular interactions .
N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide ()
- Structure: Contains a bromobenzylamino group instead of 2-methylbenzyl.
- The N-butyl chain increases hydrophobicity.
- Crystallography : Crystal structure reveals intramolecular N–H···O and C–H···O hydrogen bonds, similar to stabilization patterns observed in other formamides .
N-(5-Chloro-2-((2-nitrophenyl)thio)phenyl)formamide ()
- Structure : Features electron-withdrawing chloro and nitro groups, along with a thioether linkage.
- Thioether linkages may enhance metabolic stability compared to ethers or amines .
Functional Group Variations
N-(2-(N-Methylsulfamoyl)phenyl)formamide ()
- Structure : Includes a sulfamoyl group (-SO₂NHCH₃) instead of benzyl.
- Crystal Packing : Stabilized by intermolecular C–H···O and N–H···O hydrogen bonds, forming 1D chains. Oxygen-π stacking interactions further enhance stability.
(Diphenylphosphoryl)-N-(4-methoxyphenyl)formamide ()
- Structure : Phosphoryl group (-PO) attached to the formamide nitrogen.
- Reactivity : The phosphoryl group acts as a strong electron-withdrawing moiety, which may reduce the basicity of the formamide nitrogen. This contrasts with the electron-donating methyl group in the target compound .
2-((2-Methylbenzyl)thio)-1,3,4-thiadiazole Derivatives ()
- Activity : Compounds with 2-methylbenzylthio substituents exhibit antifungal activity against Botrytis cinerea (65.24% inhibition at 50 µg/mL).
(Z)- and (E)-N-(4-Hydroxystyryl)formamide ()
- Activity : Display antibacterial effects against E. coli and S. aureus.
- Comparison : Styryl substituents introduce geometric isomerism, which can influence bioavailability and target binding—a factor absent in the target compound’s rigid benzyl group .
Physicochemical Properties
HPLC Retention and Response Factors ()
- Data : Formamide derivatives with methoxyphenyl and hydroxyethyl substituents show relative retention times (RRT) ranging from 0.4 to 2.2.
- Implications : Bulky substituents like 2-methylbenzyl may increase RRT due to enhanced hydrophobicity, as seen in analogs with longer alkyl chains (e.g., RRT = 2.2 for N-butyl derivatives) .
Melting Points and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
